5-Bromo-2-(chloromethyl)pyridine

Descripción

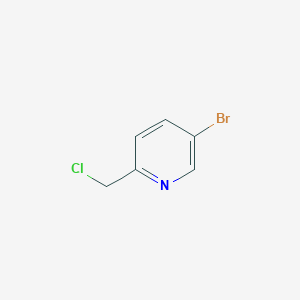

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFMWFCJUGBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464725 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168823-76-5 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 5 Bromo 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution reactions. This reactivity is a key feature in the synthesis of various pyridine derivatives. The carbon atom of the chloromethyl group is electrophilic and readily reacts with nucleophiles, leading to the displacement of the chloride ion. This process typically follows an S(_N)2 pathway. mdpi.com

Reactivity with Diverse Nitrogen-Containing Nucleophiles

The chloromethyl group of 5-Bromo-2-(chloromethyl)pyridine readily undergoes nucleophilic substitution with a variety of nitrogen-containing nucleophiles. These reactions are fundamental for introducing nitrogen-based functional groups, leading to the synthesis of compounds with potential biological activity. For instance, reactions with primary and secondary amines lead to the corresponding (5-bromo-pyridin-2-yl)-methylamines. synblock.com This reactivity is a common strategy for building more complex molecular architectures based on the pyridine scaffold. beilstein-journals.org

A notable example is the reaction with N-methylamine, which yields N-methyl-(5-bromo-pyridin-3-yl)methylamine. synblock.com These types of reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride formed as a byproduct. The resulting secondary and tertiary amines are important intermediates in the synthesis of various biologically active molecules.

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

In addition to nitrogen nucleophiles, this compound also reacts with oxygen and sulfur-containing nucleophiles. These reactions expand the range of functionalized pyridine derivatives that can be synthesized from this versatile starting material.

Reactions with alkoxides or phenoxides (oxygen nucleophiles) lead to the formation of ethers. Similarly, reactions with thiols or thiolates (sulfur nucleophiles) produce thioethers. nih.gov These transformations are valuable for introducing different functionalities and tuning the electronic and steric properties of the resulting pyridine derivatives. The reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles provides a model for the types of transformations possible with this compound. nih.gov

Formation of Functionalized Pyridine Derivatives via S(_N)2 Pathways

The nucleophilic substitution reactions of this compound predominantly proceed through an S(_N)2 mechanism. mdpi.com In this pathway, the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is displaced in a single, concerted step. This mechanism is favored due to the primary nature of the carbon center and the good leaving group ability of the chloride ion.

The S(_N)2 reactivity of the chloromethyl group allows for the direct and efficient introduction of a wide array of functional groups. This has been exploited in the synthesis of various complex molecules. For example, the linking of pyridine-based ligands to solid supports often involves the reaction of a chloromethyl-substituted pyridine with an amine-functionalized support. mdpi.com This highlights the practical utility of the S(_N)2 reactivity of this class of compounds in materials science and catalysis.

Cross-Coupling Reactions of this compound

The bromine atom at the 5-position of the pyridine ring provides a handle for various transition metal-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and related structures. mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Modification

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for modifying the pyridine ring. mdpi.comorganic-chemistry.orgnih.gov The bromine atom of this compound can readily participate in these transformations, allowing for the introduction of a wide range of substituents at the 5-position. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.orgmdpi.com

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgnih.gov This reaction is widely employed for the synthesis of biaryl compounds and has been successfully applied to modify brominated pyridines. mdpi.comsigmaaldrich.comresearchgate.net

In the context of this compound, the Suzuki-Miyaura coupling allows for the selective reaction at the C-Br bond, leaving the chloromethyl group intact for subsequent transformations. nih.gov This orthogonality is highly valuable in multi-step syntheses. The reaction involves the coupling of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Arylboronic Acids mdpi.comnih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Phenyl-2-(chloromethyl)pyridine | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene (B28343)/H₂O | 5-(4-Methoxyphenyl)-2-(chloromethyl)pyridine | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 5-(4-Methylphenyl)-2-(chloromethyl)pyridine | 95 |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 5-(3-Methoxyphenyl)-2-(chloromethyl)pyridine | 88 |

The data in the table demonstrates the versatility of the Suzuki-Miyaura coupling in creating a diverse range of 5-aryl-2-(chloromethyl)pyridine derivatives with varying electronic properties. The reaction conditions can be optimized to achieve high yields for different arylboronic acids. nih.gov This methodology provides a powerful route to novel pyridine-based structures for various applications. mdpi.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Negishi reactions, this compound is a substrate for a variety of other transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the C(sp²)-Br bond.

The Stille coupling , which pairs the substrate with organotin compounds, and the Hiyama coupling , utilizing organosilicon reagents, are viable methods for forming new C-C bonds. The Hiyama coupling, in particular, has seen advancements with the use of various palladium catalysts and conditions that can accommodate a range of functional groups. mdpi.com For instance, palladium NNC-pincer complexes have been shown to be effective for the Hiyama coupling of aryl bromides. mdpi.com

The Sonogashira coupling offers a direct pathway to introduce alkyne functionalities. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl halides. umb.edu This method allows for the synthesis of 5-alkynyl-2-(chloromethyl)pyridines, which are valuable intermediates for more complex molecules.

Furthermore, catalytic reactions for forming carbon-heteroatom bonds, such as amination and etherification, can be selectively performed at the C-Br position. Palladium-catalyzed amination, for example, can be used to introduce nitrogen-based nucleophiles onto the pyridine ring. sigmaaldrich.com

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The table below summarizes some of these key coupling reactions.

| Coupling Reaction | Nucleophile | Typical Catalyst System | Bond Formed |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | C(sp²)-C |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd(OAc)₂ / Base | C(sp²)-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst / Ligand / Base | C(sp²)-N |

Regiochemical Control and Stereochemical Considerations in Cross-Coupling Transformations

The dual reactivity of this compound presents a significant challenge and opportunity for regiochemical control. The molecule possesses a C(sp²)-Br bond at the 5-position of the pyridine ring and a C(sp³)-Cl bond at the benzylic-like 2-position. The differential reactivity of these two sites allows for selective transformations.

Regiochemical Control: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be directed to occur with high selectivity at the more reactive C(sp²)-Br bond, leaving the C(sp³)-Cl bond of the chloromethyl group intact. nih.gov This selectivity is primarily governed by the mechanism of oxidative addition to the palladium(0) catalyst. The oxidative addition to an aryl bromide bond is significantly faster than to a benzylic chloride bond under typical Suzuki conditions. d-nb.info

Research on analogous systems, such as 1-bromo-4-(chloromethyl)benzene, has demonstrated that using a catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand such as PCy₃·HBF₄ in the presence of a base like Cs₂CO₃ allows for the highly selective coupling of arylboronic acids at the C(sp²)-Br site, yielding chloromethyl-biphenyl compounds in excellent yields. nih.gov This protocol can be extended to substrates like this compound for the synthesis of 5-aryl-2-(chloromethyl)pyridines.

Stereochemical Considerations: When the coupling partners or the substrate itself are chiral, stereochemical outcomes become a critical consideration. While this compound is achiral, it can be reacted with enantioenriched nucleophiles. In such cases, the stereochemical course of the reaction (retention or inversion of configuration) depends heavily on the specific coupling reaction, the nature of the nucleophile, the ligands, and the reaction mechanism. nih.gov

For example, in Suzuki-Miyaura reactions, the transmetalation step's stereochemistry can be controlled. richmond.edu Studies on similar systems have shown that the reaction can proceed with a high degree of stereoretention, meaning the configuration of the chiral nucleophile is transferred to the product. richmond.edu The development of asymmetric cross-coupling reactions using chiral ligands allows for the synthesis of enantiomerically enriched products from achiral precursors, although this is more relevant when the coupling itself generates a new stereocenter. rsc.org

Alkylation and Arylation Reactions involving the Pyridine Ring

The pyridine ring of this compound is readily functionalized through alkylation and arylation reactions, primarily via transition metal-catalyzed cross-coupling at the C-Br position.

Arylation: The Suzuki-Miyaura reaction is a widely employed method for the arylation of the pyridine ring. nih.gov By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse range of 5-aryl-2-(chloromethyl)pyridine derivatives can be synthesized. This approach is highly modular, allowing for the introduction of electron-donating or electron-withdrawing groups on the new aryl substituent. nih.gov

Alkylation: The Negishi coupling is a powerful tool for introducing alkyl groups. nih.gov This reaction involves the use of organozinc reagents (alkylzinc halides), which are known for their high functional group tolerance. By coupling this compound with an appropriate alkylzinc reagent under palladium catalysis, 5-alkyl-2-(chloromethyl)pyridines can be obtained. The choice of palladium catalyst and ligands, such as SPhos, is crucial for achieving high yields, especially when dealing with substrates that have sensitive functional groups or acidic protons. nih.gov

The following table provides examples of conditions used for these transformations on analogous substrates.

| Transformation | Reagent | Catalyst System | Product Type | Reference |

| Arylation | Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ / Cs₂CO₃ | 5-Aryl-2-(chloromethyl)pyridine | nih.gov |

| Alkylation | Alkylzinc Halide | Pd(OAc)₂ / SPhos | 5-Alkyl-2-(chloromethyl)pyridine | nih.gov |

Cyclization and Annulation Reactions Employing this compound

The bifunctional nature of this compound makes it an excellent substrate for constructing fused heterocyclic systems through cyclization and annulation reactions. Both the C-Br and C-Cl bonds can be sequentially or concertedly involved in ring-forming processes.

One common strategy involves an initial intermolecular reaction at one of the halogenated sites, followed by an intramolecular cyclization. For example, the C-Br bond can first undergo a Suzuki or Sonogashira coupling to introduce a functional group containing a nucleophile (e.g., -OH, -NH₂, -SH). This newly introduced nucleophile can then displace the chloride of the chloromethyl group in an intramolecular S_N2 reaction to form a new fused ring.

Alternatively, the chloromethyl group can first react with a nucleophile. The resulting intermediate, now functionalized at the 2-position, can undergo a subsequent palladium-catalyzed intramolecular cyclization (e.g., intramolecular Heck reaction) by utilizing the C-Br bond to form a fused ring system. Research on related 2-bromopyridines has shown their utility in synthesizing azamacrocycles through sequential functionalization and intramolecular N-alkylation steps. nih.gov

Investigation of Dual Reactivity Patterns of Halogenated Pyridine Moieties

The dual reactivity of this compound is a key feature that dictates its synthetic applications. The differing nature of the two carbon-halogen bonds—an aromatic C(sp²)-Br bond and a benzylic-type C(sp³)-Cl bond—allows for selective chemical manipulation.

The C(sp²)-Br bond is generally more susceptible to oxidative addition by low-valent transition metals like palladium(0), which is the key initial step in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.govd-nb.info In contrast, the C(sp³)-Cl bond is less reactive under these conditions but is an excellent electrophilic site for nucleophilic substitution (S_N2) reactions.

This differential reactivity allows for a highly regioselective, stepwise functionalization. One can first perform a palladium-catalyzed cross-coupling reaction at the C-Br position while leaving the chloromethyl group untouched. nih.gov The resulting product, a 5-substituted-2-(chloromethyl)pyridine, can then be subjected to a second transformation where the chloromethyl group acts as an electrophile for a nucleophile.

This orthogonal reactivity is summarized in the table below:

| Reactive Site | Bond Type | Primary Reactivity | Typical Reactions |

| 5-Bromo | C(sp²)-Br | Electrophile in cross-coupling | Suzuki, Negishi, Sonogashira, Heck, Buchwald-Hartwig |

| 2-(chloromethyl) | C(sp³)-Cl | Electrophile in substitution | Nucleophilic Substitution (S_N2), Williamson Ether Synthesis, N-Alkylation |

However, it is important to note that under certain harsh reaction conditions, selectivity can be lost. For example, prolonged reaction times or high temperatures during chlorination with thionyl chloride can lead to the substitution of the bromo group, resulting in over-conversion to the corresponding 2-chloro-5-(chloromethyl)pyridine. mdpi.com Careful control of reaction parameters is therefore essential to exploit the dual reactivity of this versatile synthetic building block.

Mechanistic Investigations and Kinetic Studies in Reactions of 5 Bromo 2 Chloromethyl Pyridine

Mechanistic Pathways of Nucleophilic Displacement at the Chloromethyl Group

The chloromethyl group in 5-Bromo-2-(chloromethyl)pyridine serves as a primary site for nucleophilic substitution reactions. The mechanistic course of this displacement can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway, depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom and displaces the chloride ion simultaneously. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, an S(_N)2 pathway would involve a backside attack of the nucleophile on the methylene (B1212753) carbon, leading to an inversion of configuration if the carbon were chiral.

Conversely, the S(_N)1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration. The benzylic-like position of the chloromethyl group, adjacent to the pyridine (B92270) ring, can offer some resonance stabilization to the carbocation, potentially favoring an S(_N)1 pathway under appropriate conditions. The stability of this carbocation is a key factor in determining the viability of this mechanism.

The choice between these two pathways is a delicate balance of electronic and steric factors. The electron-withdrawing nature of the pyridine ring and the bromo substituent can influence the stability of the potential carbocation and the electrophilicity of the carbon atom.

Elucidation of Organometallic Mechanisms in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental in carbon-carbon bond formation and proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Detailed Analysis of Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. A low-valent palladium(0) complex reacts with the aryl bromide, inserting itself into the carbon-bromine bond. This process oxidizes the palladium from the 0 to the +2 oxidation state. The rate of oxidative addition is influenced by the electron density of the aryl halide; electron-withdrawing groups on the pyridine ring can facilitate this step. For this compound, the oxidative addition occurs at the C-Br bond, forming a square planar pyridylpalladium(II) complex.

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed carbon-carbon bond is created, and the product is released from the palladium center. The two organic ligands on the palladium(II) complex, the pyridine ring and the group transferred from the organometallic reagent, must be in a cis orientation to each other for reductive elimination to occur. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The electronic nature and steric bulk of the ligands on the palladium complex can significantly affect the rate of reductive elimination.

Investigation of Transmetalation Processes in Pyridine Systems

Transmetalation is the step where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex from the oxidative addition step. rsc.org This process involves the exchange of the halide ligand on the palladium with the organic group from the transmetalating agent. Mechanistic studies on Suzuki reactions of bromopyridines have suggested that the transmetalation can proceed through different pathways, often involving the formation of a palladium-hydroxo complex when a weak base is used in aqueous conditions. nih.govresearchgate.netchemrxiv.org The coordination of the pyridine nitrogen to the palladium center can also influence the geometry and reactivity of the intermediates in the transmetalation step.

Kinetic Profiling and Reaction Rate Determinations

Kinetic studies are essential for understanding the detailed mechanism of a reaction. For the nucleophilic substitution at the chloromethyl group, the reaction order with respect to the nucleophile and the substrate can distinguish between an S(_N)1 and S(_N)2 pathway. For example, a second-order rate law would be indicative of an S(_N)2 mechanism.

In the context of palladium-catalyzed cross-coupling reactions, kinetic studies can help identify the rate-determining step of the catalytic cycle. For many Suzuki couplings of aryl bromides, oxidative addition is the rate-limiting step. The rate of this step can be determined by monitoring the disappearance of the starting materials or the appearance of the product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Below is a representative table of kinetic data for a hypothetical Suzuki cross-coupling reaction of a bromopyridine derivative, illustrating the type of information obtained from such studies.

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Initial Rate (M/s) |

| 1 | 5-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 1.2 x 10⁻⁵ |

| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8.5 x 10⁻⁶ |

| 3 | 5-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 1.5 x 10⁻⁵ |

| 4 | 5-Bromopyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 9.8 x 10⁻⁶ |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. repec.orgchemrxiv.orgchemrxiv.org For instance, in the nucleophilic substitution at the chloromethyl group, using a nucleophile labeled with a specific isotope (e.g., ¹⁸O in a hydroxide (B78521) ion) would allow for the determination of the position of the label in the product, confirming the site of attack.

Stereochemical Course of Reactions and Chirality Transfer Studies

While this compound is an achiral molecule, stereochemical studies become relevant if a chiral center is introduced in its vicinity or if it reacts with a chiral reagent. For nucleophilic substitution at the chloromethyl group, if this carbon were rendered chiral (e.g., by isotopic substitution with deuterium (B1214612) and tritium), an S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would lead to a racemic mixture.

In cross-coupling reactions, if a chiral phosphine (B1218219) ligand is used on the palladium catalyst, it can induce asymmetry in the product, especially if a new stereocenter is formed during the reaction. The study of chirality transfer in such reactions is a major area of research in asymmetric catalysis. The pyridine nitrogen in this compound could also play a role in coordinating to the metal center and influencing the stereochemical outcome of the reaction.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Chloromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like 5-bromo-2-(chloromethyl)pyridine.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of pyridine (B92270) derivatives. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry, electronic energies, and thermodynamic properties of this compound. These calculations reveal the effects of the bromine atom and the chloromethyl group on the pyridine ring's structure and stability. The electron-withdrawing nature of the halogen substituents significantly influences the electron density distribution across the molecule.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For this compound, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are key descriptors of its chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically located over the electron-rich regions of the molecule, while the LUMO resides on the electron-deficient areas.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting the regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (red and yellow areas) around the nitrogen atom, indicating its propensity to act as a nucleophilic site. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms and the chloromethyl group, suggesting these are electrophilic sites. This analysis is invaluable for predicting intermolecular interactions and reaction mechanisms.

Theoretical Vibrational Spectroscopy and Electronic Absorption Properties

Theoretical calculations can also predict the spectroscopic properties of this compound, aiding in the interpretation of experimental data.

Prediction and Analysis of Infrared and Raman Spectra

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various vibrational modes of the molecule. This includes stretching, bending, and torsional modes of the pyridine ring and its substituents. A comparison of the calculated spectra with experimental FT-IR and FT-Raman data allows for a detailed understanding of the molecule's vibrational behavior and can confirm its structural characterization.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excited-state properties, allowing for the prediction of the UV-Vis absorption spectrum. The calculations provide information on the electronic transitions, including their wavelengths (λmax) and oscillator strengths. For pyridine derivatives, these transitions often involve π → π* and n → π* electronic excitations. The solvent effect on the UV-Vis spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM).

Reaction Mechanism Predictions and Energetic Profiles through Computational Modeling

Computational modeling is a cornerstone for elucidating the step-by-step mechanisms of chemical reactions and their associated energy changes. smu.edu Techniques such as Density Functional Theory (DFT) are frequently employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netresearchgate.net

The analysis of a reaction mechanism often involves calculating the intrinsic reaction coordinate (IRC), which delineates the lowest energy path from the transition state to the reactants and products. smu.eduresearchgate.net This provides a detailed picture of the geometric and electronic changes that occur throughout the transformation. Furthermore, the "distortion/interaction" or "activation strain" model allows for the quantification of the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted species. researchgate.net

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the principles can be applied to its known reactivity. For instance, in the synthesis of related compounds like 2-bromo-6-chloromethylpyridine, the use of chlorinating agents such as thionyl chloride or cyanuric chloride can sometimes lead to an over-conversion, where the bromo group is also substituted by a chloro group, yielding 2-chloro-6-(chloromethyl)pyridine (B1591532). mdpi.comsemanticscholar.org

Computational modeling could be used to investigate the energetics of this nucleophilic substitution reaction on the pyridine ring. By calculating the activation energies for the desired chlorination of the hydroxymethyl group versus the undesired substitution of the bromine atom, chemists can better understand the reaction conditions that favor the formation of the intended product.

A computational study on the ring-opening of 2-(chloromethyl)oxirane by a bromide anion illustrates the type of insights that can be gained. researchgate.net In this study, DFT calculations were used to model the potential energy surface for the nucleophilic attack. The results confirmed that the reaction proceeds via an SN2-like mechanism, with a backside attack of the nucleophile being the favored pathway. researchgate.net The study generated an energetic profile detailing the relative energies of the reactants, transition state, and products.

Table 1: Illustrative Energetic Profile for a Hypothetical SN2 Reaction This table represents a conceptual energetic profile for a reaction modeled computationally, based on principles from studies like the one on 2-(chloromethyl)oxirane. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated reactants (e.g., Pyridine substrate + Nucleophile) | 0.0 |

| Pre-reaction Complex | Reactants associated through weak interactions | -2.5 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +20.5 |

| Post-reaction Complex | Products associated through weak interactions | -12.0 |

| Products | Separated products | -10.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such computational analyses provide a quantitative understanding of reaction barriers and thermodynamics, which is invaluable for optimizing reaction conditions and minimizing side products. smu.edu

Conformational Analysis and Tautomerism Studies in Substituted Pyridines

The biological activity and chemical reactivity of substituted pyridines are profoundly influenced by their three-dimensional structure (conformation) and the potential for existing in different isomeric forms (tautomers). Computational methods are widely used to study these aspects.

Conformational Analysis: For molecules with rotatable bonds, such as the chloromethyl group in this compound, multiple conformations can exist. Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers for rotation between them. This is often achieved by rotating the dihedral angles of key bonds and calculating the energy at each step.

In a study on substituted piperidines (a saturated analog of pyridines), molecular mechanics calculations were successfully used to predict the conformational free energies. nih.gov The study found that for piperidines with polar substituents, protonation of the ring nitrogen could reverse the conformational preference, stabilizing the conformer where the substituent is in an axial position due to electrostatic interactions. nih.gov Similar principles would apply to the conformational preferences of the chloromethyl group in this compound, where interactions between the substituent and the nitrogen lone pair or a protonated nitrogen would influence the rotational energy barrier.

Tautomerism Studies: Tautomerism, the interconversion of structural isomers, is a critical consideration for many heterocyclic compounds. mdpi.comnih.gov For pyridine derivatives, particularly those with hydroxyl, amino, or thiol substituents, different tautomeric forms (e.g., pyridone vs. hydroxypyridine) can coexist in equilibrium. Computational chemistry is used to calculate the relative energies of these tautomers, thereby predicting their equilibrium populations.

A theoretical study on pyridinethiones, for example, used ab initio and DFT calculations to investigate the possible tautomers. nih.gov The results indicated that the thione form is the dominant tautomer for the monomeric species. nih.gov Similarly, a comprehensive theoretical study on 3-substituted pyridines examined their tautomeric and conformational equilibria in an aqueous solution using semi-empirical methods combined with a solvation model (COSMO). mdpi.com This approach allows for the calculation of pKa values by considering the weighted average energies of the different conformers and tautomers present in the solution. mdpi.com

For this compound itself, significant tautomerism is not expected as it lacks the typical functional groups (like -OH or -NH2) directly attached to the ring that lead to common tautomeric forms. However, computational studies on related molecules provide a framework for understanding the structural and electronic landscape. For instance, a DFT study on 5-Bromonicotinic acid provided detailed information on its optimized structure, including bond lengths and angles, as well as analyzing molecular interactions and reactive sites within the molecule. nih.gov

Table 2: Computational Methods in Pyridine Derivative Studies

| Study Focus | Molecule Type | Computational Methods Used | Key Findings | Reference |

| Acidity, Tautomerism, Conformation | 3-Substituted Pyridines | AM1, PM5, COSMO | Tautomeric and conformational equilibria must be considered for accurate pKa prediction. | mdpi.com |

| Tautomerism | Pyridinethiones | Ab initio, DFT | The thione tautomer is energetically dominant for monomeric forms. | nih.gov |

| Conformational Analysis | 4-Substituted Piperidines | Molecular Mechanics (COSMIC) | Electrostatic interactions upon protonation can reverse conformational preferences. | nih.gov |

| Structural & Reactivity Analysis | 5-Bromonicotinic Acid | DFT | Provided optimized geometry, reactive site identification (Fukui analysis), and charge transfer analysis. | nih.gov |

These computational and theoretical studies are indispensable for building a fundamental understanding of the structure-property relationships in substituted pyridines, guiding future experimental work on molecules like this compound.

Advanced Applications in the Synthesis of Complex Molecules and Functional Materials

5-Bromo-2-(chloromethyl)pyridine as a Versatile Building Block in Pharmaceutical Chemistry

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, and the specific substitution pattern of this compound makes it an ideal starting point for creating novel therapeutic agents. bldpharm.com The bromo- group offers a handle for cross-coupling reactions, while the chloromethyl group serves as a potent electrophile for introducing the pyridine core into larger molecules.

Precursor to Biologically Active Heterocyclic Compounds

Heterocyclic compounds are fundamental to the structure of countless drugs due to their ability to engage with biological targets. nih.gov this compound is a key precursor for a wide array of these biologically active molecules. The reactivity of the chloromethyl group allows for straightforward substitution reactions with various nucleophiles, leading to the formation of more complex heterocyclic systems.

For instance, research has shown that 2-bromo/chloromethyl derivatives can participate in one-pot, three-component reactions to synthesize fully substituted thiophene (B33073) derivatives. These resulting thiophenes have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The pyridine moiety, introduced via the chloromethyl group, is crucial for the biological efficacy of the final compound.

Furthermore, the synthesis of various pyridine derivatives through reactions like the Suzuki cross-coupling highlights the utility of bromo-substituted pyridines in generating molecules with potential anti-thrombolytic and biofilm-inhibiting properties. This demonstrates the compound's role in accessing diverse heterocyclic structures that are scaffolds for new medicines.

Synthesis of Ligands for Transition Metal Complexes in Bioinorganic Chemistry

In the field of bioinorganic chemistry, scientists aim to mimic the active sites of metalloenzymes to understand their function or to create novel catalysts. libretexts.org Polypyridyl ligands are frequently used to coordinate with transition metals like copper and iron to model these biological systems. nih.govnih.govresearchgate.net

This compound and its isomers serve as essential starting materials for creating these sophisticated ligands. mdpi.com The chloromethyl group allows for the attachment of the pyridine ring to larger molecular frameworks, which can then chelate to a metal center. The bromo-substituent can be used to further modify the ligand's electronic properties or to attach it to other structures. These synthetic metal complexes are instrumental in studying a range of biological processes, from oxygen transport to electron transfer. libretexts.org The versatility of pyridine-based ligands allows for the fine-tuning of the physicochemical and photochemical properties of the resulting metal complexes. researchgate.net

Development of Novel Therapeutic Scaffolds and Drug Discovery Leads

The search for new drugs is a constant endeavor, and this compound provides a reliable platform for developing novel therapeutic scaffolds. Its structure is an important intermediate in the synthesis of a variety of pyridine compounds that are under investigation as potential new medicines.

The ability to perform distinct chemical transformations at the bromo- and chloromethyl- positions allows for the systematic development of compound libraries. For example, the bromo- group can be functionalized via a Suzuki coupling, while the chloromethyl group is reacted with an amine. This divergent approach enables the rapid generation of a multitude of structurally diverse molecules. These new chemical entities can then be screened for biological activity, providing leads for drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases.

Application in Functional Material Synthesis

Beyond pharmaceuticals, this compound is a valuable component in the creation of advanced functional materials, leveraging its reactive sites to build larger, more complex systems.

Immobilization of Ligands onto Heterogeneous Supports (e.g., Functionalized Carbons)

A significant application of this pyridine derivative is in the creation of heterogeneous catalysts. By anchoring metal-chelating ligands onto solid supports, such as functionalized activated carbons, it is possible to create catalysts that are easily recoverable and reusable. mdpi.com This process is crucial for developing sustainable and efficient chemical processes.

The synthesis of these materials often involves a multi-step process where a ligand is first constructed and then attached to the support. The chloromethyl group on the pyridine ring is an ideal anchor point for this immobilization. It can react with nucleophilic groups, such as amines, that have been previously introduced onto the surface of the carbon support. The bromo-substituent on the pyridine ring remains available for further modification or can be used to tune the electronic properties of the immobilized ligand. This methodology has been explored for creating materials designed for heavy metal extraction and catalysis. mdpi.com

Synthesis of Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules designed to detect the presence of specific ions or molecules by changing their fluorescence properties. Pyridine derivatives are excellent candidates for the core structure of these sensors due to the ability of the pyridine nitrogen to interact with metal ions. mdpi.comnih.gov

The synthesis of such sensors can utilize building blocks like this compound. The chloromethyl group allows for the covalent attachment of the pyridine moiety to a fluorophore or another signaling unit. The pyridine ring itself acts as the recognition site, binding to target analytes like heavy metal ions. mdpi.com Upon binding, the electronic structure of the pyridine ring is perturbed, leading to a change in the fluorescence signal (either an increase, "turn-on," or a decrease, "turn-off"), which can be measured to quantify the analyte. researchgate.net These sensors have applications in environmental monitoring, such as detecting toxic heavy metal ions in wastewater, and in biological imaging. mdpi.comresearchgate.net

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The chemical industry is increasingly prioritizing the development of "green" synthetic routes that minimize environmental impact and enhance safety. For halogenated pyridines like 5-Bromo-2-(chloromethyl)pyridine, this translates to exploring milder reagents, reducing waste, and improving energy efficiency.

One promising avenue is the adoption of alternative reagents that circumvent the need for harsh chemicals and extreme reaction conditions. For instance, research on the synthesis of related bromo-chloromethylpyridines has demonstrated the successful use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) for metal-halogen exchange, replacing the pyrophoric n-butyllithium and eliminating the need for cryogenic temperatures of -78°C. mdpi.comsemanticscholar.org This approach not only enhances safety but also simplifies the operational setup.

Furthermore, the replacement of traditional chlorinating agents like thionyl chloride, which produces toxic sulfur dioxide gas, with milder alternatives is a key area of development. The use of reagents like the cyanuric chloride•DMF adduct has been shown to lead to cleaner reactions and greater selectivity, avoiding over-chlorination side products. mdpi.com

Catalytic one-pot methodologies are also gaining traction. The use of hydrogen peroxide as a dual-function catalyst in combination with ammonium (B1175870) halide salts for simultaneous bromination and chloromethylation represents a significant step towards improved atom economy, potentially increasing it by approximately 20%. nih.gov This approach streamlines the synthesis by reducing the number of intermediate isolation steps. nih.gov Additionally, a one-step synthesis method for the related compound 5-bromo-2-chloropyrimidine (B32469) has been developed, which has been shown to significantly increase production efficiency. google.com These strategies, if adapted for this compound, could lead to more sustainable and cost-effective manufacturing processes.

Exploration of Novel Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the bromine atom, the chloromethyl group, and the pyridine (B92270) ring itself—presents both a challenge and an opportunity for synthetic chemists. The development of novel strategies to selectively functionalize one site over the others is crucial for expanding the synthetic utility of this compound.

The inherent differences in the reactivity of the C-Br and C-Cl bonds allow for selective transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chloromethyl group at the 2-position is susceptible to nucleophilic substitution. nih.gov This differential reactivity forms the basis for many selective functionalization strategies.

Recent studies on related 5-bromo-substituted heterocycles have provided valuable insights into achieving high chemo- and regioselectivity. For example, the reaction of 5-bromo enones with pyrazoles can be directed towards either a 1,4-conjugated addition or a nucleophilic substitution of the bromine, depending on the substrate and reaction conditions. nih.gov Similarly, highly regioselective lithiation-substitution protocols have been developed for the synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating the precise control that can be achieved in complex heterocyclic systems. nih.gov

For polyazine systems, which, like this compound, contain multiple nitrogen atoms and potential reaction sites, strategies for site-selective functionalization are being developed. These often involve a deep understanding of the electronic and steric properties of the molecule to direct reactions to a specific position. nih.gov The application of such principles will be instrumental in designing novel and efficient synthetic routes to complex molecules derived from this compound.

Discovery of Unprecedented Reactivity Patterns and Catalytic Systems

The discovery of new reactivity patterns and the development of novel catalytic systems are central to advancing the synthetic chemistry of this compound. While palladium-catalyzed cross-coupling reactions are well-established for the functionalization of the bromo-substituent, there is ongoing research to expand the scope and efficiency of these transformations. nih.govmdpi.com

The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming new carbon-carbon bonds at the 5-position of the pyridine ring. nih.gov Research on related bromo-pyridines has shown that these reactions can be carried out efficiently with a variety of arylboronic acids, with the electronic nature of the substituents on the boronic acid having a minimal effect on the reaction outcome. mdpi.com The development of more active and robust palladium catalysts, as well as catalysts based on other transition metals, could further enhance the versatility of this reaction.

Beyond cross-coupling, the exploration of catalytic systems that can activate other positions on the pyridine ring or the chloromethyl group is an active area of research. For example, the use of organic amines, such as triethylamine (B128534) and N,N-diisopropylethylamine, as acid scavengers in catalytic reactions can improve reaction efficiency and prevent unwanted side reactions. nih.gov The discovery of catalysts that can enable novel C-H activation or functionalization of the pyridine ring in the presence of the existing halogen substituents would open up new avenues for the synthesis of complex pyridine derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production requires scalable and efficient processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved reaction control, enhanced safety, and higher throughput. asianpubs.orgresearchgate.net

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. asianpubs.orgresearchgate.net For the synthesis of derivatives of the closely related 2-chloro-5-(chloromethyl)pyridine, flow reactors have been successfully employed to create a continuous and efficient reaction process. asianpubs.orgresearchgate.net This technology is particularly well-suited for handling hazardous reagents or intermediates, as the small reaction volumes at any given time minimize safety risks. nih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process.

Automated synthesis platforms, which combine robotics with sophisticated software, are revolutionizing the way chemical synthesis is performed. chemrxiv.orgyoutube.com These platforms can perform multi-step syntheses, including reaction setup, purification, and analysis, with minimal human intervention. chemrxiv.org The automated synthesis of an 18F-labeled pyridine-based alkylating agent has demonstrated the potential of this technology for the rapid preparation of complex molecules. nih.gov By applying these automated systems to the synthesis of this compound and its derivatives, researchers can accelerate the discovery and development of new chemical entities. The ability to rapidly synthesize and screen libraries of compounds is a key advantage for drug discovery and materials science. chemrxiv.org

Advanced Computational Studies for Enhanced Property Prediction and Reaction Design

In recent years, computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. Advanced computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and properties of this compound and its derivatives.

DFT studies on related pyridine compounds have been used to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials. mdpi.com This information can help to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of selective functionalization strategies. mdpi.com For example, computational analysis can help rationalize the regioselectivity observed in cross-coupling reactions and predict the effect of different substituents on the reaction outcome.

Furthermore, computational modeling can be used to design novel catalysts and predict their efficacy in specific reactions. By understanding the mechanism of a catalytic cycle at a molecular level, researchers can identify key intermediates and transition states, and use this information to design more efficient catalysts. As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in the design of new synthetic routes and the prediction of the properties of novel compounds derived from this compound.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination + Chloromethylation | ZnCl₂ | DMF | 72 | |

| Radical Bromination | NBS | CCl₄ | 65 |

How can discrepancies in spectroscopic data (e.g., NMR, XRD) for halogenated pyridines be resolved?

Answer:

Discrepancies often arise from solvent effects, impurities, or crystallographic packing. Methodological approaches include:

- Deuterated Solvents: Use CDCl₃ or DMSO-d₆ for NMR to minimize solvent shifts .

- X-ray Crystallography: Resolve structural ambiguities by comparing bond lengths/angles with published data. For example, the pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine shows planarity (r.m.s. deviation: 0.087 Å), validated via XRD .

- DFT Calculations: Computational modeling (e.g., Gaussian) can predict NMR shifts and validate experimental data .

What safety protocols are critical when handling this compound?

Answer:

Key precautions derived from SDS

- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors (flash point: 110°C) .

- Storage: Store at 0–6°C in airtight containers to prevent degradation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

How does the chloromethyl group influence reactivity in cross-coupling reactions?

Answer:

The chloromethyl group acts as an electrophilic site, enabling:

- Nucleophilic Substitution: Reacts with amines/thiols to form functionalized pyridines (e.g., Suzuki-Miyaura coupling requires prior conversion to a boronic ester) .

- Oxidation/Reduction: LiAlH₄ reduces the chloromethyl group to -CH₃, while m-CPBA oxidizes it to -COOH .

Comparative Reactivity (Table 2):

| Compound | Reactivity with NH₃ | Catalyst Required | Reference |

|---|---|---|---|

| This compound | High | None | |

| 2-Chloro-4-methylpyridine | Low | CuI |

What strategies optimize the chloromethylation step to minimize byproducts?

Answer:

- Stepwise Addition: Slow addition of chloromethylating agents reduces exothermic side reactions.

- Catalyst Screening: ZnCl₂ outperforms FeCl₃ in minimizing dichloromethyl byproducts .

- Temperature Control: Maintaining 60–70°C prevents thermal decomposition of intermediates.

Advanced Tip: Use in-situ FTIR to monitor reaction progress and identify intermediates .

How can computational methods aid in predicting the stability of this compound derivatives?

Answer:

- Molecular Dynamics (MD): Simulate degradation pathways under varying pH/temperature.

- Hammett Constants: Predict substituent effects on reactivity; electron-withdrawing groups (e.g., -Br) increase stability .

- DFT-based QSAR: Correlate molecular descriptors (e.g., HOMO-LUMO gap) with experimental stability data .

What are the challenges in characterizing byproducts during synthesis, and how can they be addressed?

Answer:

Byproducts like dichloromethyl derivatives or brominated isomers require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.